
Whitepaper: Preliminary Studies on the Side
Effects of Trigastril (TG-100)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trigastril

Cat. No.: B1236227 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary
This document provides a comprehensive technical overview of the preliminary findings

regarding the side effect profile of Trigastril (TG-100), a novel selective inhibitor of the gastric

H+/K+ ATPase. Data presented herein are derived from two foundational clinical studies: a

Phase 1 single ascending dose (SAD) study in healthy volunteers (TR-01) and a Phase 2a

multiple-dose study in patients with Gastroesophageal Reflux Disease (GERD) (TR-02). While

Trigastril demonstrates a promising efficacy profile, a number of off-target effects have been

identified and characterized. This whitepaper details the quantitative incidence of adverse

events, the experimental protocols utilized for their detection, and a proposed molecular

mechanism for the observed cardiovascular signal.

Quantitative Summary of Adverse Events
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in

the preliminary clinical studies of Trigastril.

Table 1: Incidence of Common TEAEs in Phase 1 SAD
Study (TR-01)
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Data represents percentage of subjects experiencing the event (N=40)

Adverse Event Placebo (N=10)
Trigastril 50mg
(N=10)

Trigastril
100mg (N=10)

Trigastril
200mg (N=10)

Headache 10% 20% 30% 50%

Nausea 0% 10% 20% 40%

Dizziness 10% 10% 30% 30%

| Somnolence | 0% | 0% | 10% | 20% |

Table 2: Key Cardiovascular Findings in Phase 2a Study
(TR-02)
Data represents mean change from baseline ± SD after 14 days of treatment (N=80)

Parameter Placebo (N=40)
Trigastril 150mg/day
(N=40)

Heart Rate (bpm) +0.5 ± 2.1 +3.2 ± 4.5

| QTc Interval (msec)| +1.2 ± 5.5 | +15.8 ± 8.9 |

Detailed Experimental Protocols
Study TR-01: Phase 1 SAD Protocol

Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses

of Trigastril in healthy adult subjects.

Design: A randomized, double-blind, placebo-controlled study. Four cohorts of 10 subjects

each were randomized to receive a single oral dose of Trigastril (50mg, 100mg, 200mg) or

placebo.

Key Assessments:
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Safety: Continuous monitoring of vital signs, 12-lead ECGs (pre-dose and at 1, 2, 4, 8, 12,

and 24 hours post-dose), and clinical laboratory tests (hematology, chemistry, urinalysis)

at screening and 48 hours post-dose.

Adverse Event Monitoring: Spontaneous reporting and solicited inquiries for TEAEs were

recorded for 7 days post-dose.

Pharmacokinetics: Blood samples were collected at pre-dose and at multiple time points

up to 72 hours post-dose to determine plasma concentrations of Trigastril and its primary

metabolites.

Study TR-02: Phase 2a Efficacy and Safety Protocol
Objective: To evaluate the efficacy and safety of multiple doses of Trigastril in patients

diagnosed with GERD.

Design: A randomized, double-blind, placebo-controlled, parallel-group study. 80 patients

were randomized (1:1) to receive either Trigastril (150mg once daily) or a matching placebo

for 14 consecutive days.

Key Assessments:

Efficacy: Primary endpoint was the percentage of days with heartburn-free 24-hour periods

during the second week of treatment.

Cardiovascular Safety: Holter monitoring was conducted for 24 hours at baseline and on

Day 13. triplicate 12-lead ECGs were performed at baseline and on Day 14 at the time of

peak plasma concentration (Tmax).

General Safety: Monitoring of TEAEs, vital signs, and clinical laboratory parameters

throughout the study duration.

Visualized Mechanisms and Workflows
Proposed Signaling Pathway for QTc Prolongation
The leading hypothesis for the observed QTc prolongation involves the off-target inhibition of

the hERG (human Ether-à-go-go-Related Gene) potassium ion channel in cardiomyocytes by
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Trigastril. This inhibition delays the repolarizing IKr current, extending the duration of the

cardiac action potential.
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Phase 1 (TR-01)
SAD Study ECG Monitoring

QTc Prolongation Signal Detected?

Intensive CV Monitoring in Phase 2
(Holter, Serial ECGs)

Yes

No Significant Signal
Standard ECG Monitoring

No

Phase 2 (TR-02)
Data Analysis

Confirm Dose-Dependent
QTc Effect?

Initiate Thorough QT (TQT) Study
and In-Vitro hERG Assay

Yes

De-escalate Risk
Continue Standard Monitoring

No
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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